molecular formula C15H11ClN2 B14270713 5-chloro-2,4-diphenyl-1H-imidazole CAS No. 129109-09-7

5-chloro-2,4-diphenyl-1H-imidazole

Cat. No.: B14270713
CAS No.: 129109-09-7
M. Wt: 254.71 g/mol
InChI Key: IZWILEUAJFPLLJ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-diphenyl-1H-imidazole is a versatile trisubstituted imidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a privileged scaffold for the design and synthesis of novel bioactive molecules, building upon the well-documented pharmacological profile of the imidazole core . The imidazole ring is a key structural component in numerous therapeutic agents, known for its amphoteric nature and aromaticity, which allows for diverse interactions with biological targets . Researchers value this specific derivative for its potential as a key intermediate in developing compounds with a range of biological activities. The structural motif of substituted imidazoles is frequently explored for antibacterial , anti-inflammatory, and analgesic applications . For instance, closely related 4,5-diphenylimidazole analogs have demonstrated potent anti-inflammatory and pain-relieving effects in preclinical models, with mechanisms often involving interaction with enzymes like cyclooxygenase-2 (COX-2) . The strategic substitution on the imidazole ring, including the chloro and phenyl groups, allows researchers to fine-tune the compound's properties, such as its electron distribution, lipophilicity, and potential for forming metal complexes, thereby modulating its bioactivity and physicochemical characteristics . This makes this compound a valuable building block for constructing more complex molecular architectures in hit-to-lead optimization campaigns. It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129109-09-7

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C15H11ClN2/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,(H,17,18)

InChI Key

IZWILEUAJFPLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

The Enduring Significance of Imidazole Heterocycles in Contemporary Chemical Research

The imidazole (B134444) nucleus, a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. neuroquantology.comnih.gov Its unique structure imparts a combination of properties that make it a crucial component in a multitude of chemical and biological processes. neuroquantology.com The presence of both an acidic (pyrrole-type) and a basic (pyridine-type) nitrogen atom allows imidazole to act as both a hydrogen bond donor and acceptor, a key feature in its interaction with biological macromolecules. nih.govresearchgate.net

This structural versatility is fundamental to its role in nature. For instance, the amino acid histidine, which features an imidazole side chain, is vital for the catalytic function of many enzymes where it often acts as a proton donor or acceptor. ajrconline.org Beyond its natural roles, the imidazole scaffold is a key building block in a wide array of synthetic compounds with diverse applications. nih.gov In medicinal chemistry, imidazole derivatives have been developed as therapeutic agents for a vast range of conditions, including cancer, microbial infections, inflammation, and viral diseases. nih.govajrconline.org The ability of the imidazole ring to improve the water solubility and pharmacokinetic properties of drug candidates further enhances its importance in pharmaceutical research. nih.govresearchgate.net

An Overview of Substituted Imidazole Derivatives in Advanced Organic Chemistry

The functionalization of the imidazole (B134444) core gives rise to a vast library of substituted derivatives with tailored properties. Organic chemists have developed numerous synthetic strategies to introduce a wide variety of substituents at different positions of the imidazole ring, leading to compounds with fine-tuned electronic and steric characteristics. researchgate.netrsc.org These modifications can dramatically influence the reactivity and biological activity of the resulting molecules.

The synthesis of polysubstituted imidazoles is a major focus in organic chemistry, with methods ranging from classical condensation reactions, such as the Debus synthesis, to modern catalytic and multicomponent reactions. researchgate.netnih.gov These advanced synthetic approaches allow for the efficient construction of complex imidazole derivatives with high degrees of structural diversity. rsc.orgnih.gov For example, 1,2,4,5-tetrasubstituted imidazoles can be synthesized through one-pot, four-component reactions involving a dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). researchgate.net

The introduction of different substituents onto the imidazole scaffold has led to a broad spectrum of applications. Aryl-substituted imidazoles, for instance, are common in many pharmaceuticals. The specific placement of these substituents is crucial; for example, compounds substituted at the 2, 4, and 5 positions often exhibit significant biological activities. The development of novel synthetic methods continues to expand the accessible chemical space of substituted imidazoles, providing new tools for drug discovery and materials science. rsc.orgacs.org

Research Focus on 5 Chloro 2,4 Diphenyl 1h Imidazole Within the Imidazole Scaffold

Established Synthetic Pathways

Established methods for imidazole synthesis often rely on the condensation of multiple components or the cyclization of pre-functionalized precursors. These techniques have been refined over many years to provide access to a wide array of imidazole derivatives.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.

The Debus-Radziszewski reaction is a classic MCR for imidazole synthesis, first reported by Heinrich Debus in 1858. wikipedia.org It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org For the synthesis of the 2,4,5-trisubstituted imidazole core of the target molecule, variations of this reaction are employed, often substituting ammonia with a nitrogen source like ammonium acetate. slideshare.netijprajournal.com

For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole, a close analog to the target compound, can be achieved by reacting benzil (the 1,2-dicarbonyl component), benzaldehyde, and ammonium acetate. slideshare.net To obtain the 2,4-diphenyl substitution pattern, the reaction would theoretically involve the condensation of a phenyl-substituted glyoxal (B1671930), benzaldehyde, and a nitrogen source. However, a more common approach to 2,4-disubstituted imidazoles involves different precursors.

A plausible route to the core 2,4-diphenyl-1H-imidazole scaffold, prior to chlorination, could involve the reaction of benzamidine (B55565) with a phenacyl halide. For example, the condensation of benzamidine hydrochloride monohydrate with 4-methoxyphenacyl bromide in the presence of potassium bicarbonate has been shown to produce 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole in high yield. orgsyn.org Substituting 4-methoxyphenacyl bromide with phenacyl bromide would be expected to yield 2,4-diphenyl-1H-imidazole.

Subsequent regioselective chlorination at the C5 position would be required to yield the final target compound. Direct chlorination of the imidazole ring can be challenging due to the potential for multiple substitution products.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYield (%)
BenzilBenzaldehydeAmmonium AcetateLactic Acid, 160°C2,4,5-Triphenyl-1H-imidazole92
Benzil4-ChlorobenzaldehydeAmmonium AcetateNi0.5Zn0.5Fe2O4 nanoparticles2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleHigh
Benzoin (B196080)Substituted AldehydesAmmonium AcetateWet Cyanuric Chloride, Ethanol (B145695), 80°C2,4,5-Trisubstituted ImidazolesHigh

Modern organic synthesis increasingly favors one-pot procedures due to their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of highly substituted imidazoles. nih.govias.ac.in These often involve the use of a catalyst to drive the reaction to completion under milder conditions.

For example, a one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported using fly ash supported Bi2O3-ZnO as a catalyst. ias.ac.in While this method produces tetrasubstituted imidazoles, the principles can be adapted for trisubstituted analogs. Another approach utilizes trityl chloride as a catalyst for the one-pot condensation of benzil, aldehydes, primary amines, and ammonium acetate under solvent-free conditions.

The synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol has been achieved in a one-pot reaction of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid. nih.gov This demonstrates the feasibility of incorporating a chlorinated precursor in a one-pot imidazole synthesis. To synthesize this compound, a hypothetical one-pot reaction could involve the condensation of a suitable chlorinated three-carbon synthon, benzaldehyde, and a nitrogen source.

ReactantsCatalyst/ConditionsProduct ScopeReference
Benzil, Aromatic Aldehyde, 2-Amino Ethyl Pyrrolidine, Ammonium AcetateFly ash supported Bi2O3-ZnO1,2,4,5-Tetrasubstituted Imidazoles ias.ac.in
Benzil, Aldehydes, Primary Amines, Ammonium AcetateTrityl Chloride, Solvent-free1,2,4,5-Tetrasubstituted Imidazoles
Benzil, 5-Chlorosalicylaldehyde, 4-Methoxyaniline, Ammonium AcetateGlacial Acetic Acid, Reflux4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol nih.gov

Cyclization Reactions

The formation of the imidazole ring can also be achieved through the cyclization of a pre-formed linear precursor containing the necessary atoms and functional groups. These methods offer a high degree of control over the substitution pattern of the final product.

One such approach involves the [3+2] cyclization of vinyl azides with amidines, which has been shown to produce 2,4-disubstituted imidazoles under catalyst-free conditions. acs.org For example, the reaction of (1-azidovinyl)benzene with benzamidine yields 2,4-diphenyl-1H-imidazole. acs.org To obtain the target compound, this would again require a subsequent chlorination step.

Another cyclization strategy involves the palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. This method provides a novel route to multiply substituted imidazoles and oxazoles in a one-pot fashion.

Catalytic Approaches in Imidazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Metal-Catalyzed Processes (e.g., Copper Catalysis)

Copper catalysis has emerged as a powerful tool for the synthesis of imidazoles. Copper catalysts can facilitate various transformations, including C-H functionalization and cross-coupling reactions, to build the imidazole core.

A concise route for the synthesis of highly substituted imidazoles via copper-mediated oxidative C-H functionalization has been reported. This method utilizes readily available starting materials and proceeds under mild reaction conditions. For example, the reaction of β-enamino esters and benzylamine (B48309) in the presence of a copper catalyst can afford highly substituted imidazoles.

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of 2,4,5-trisubstituted imidazoles. A rapid process using a CuI catalyst with benzoin or benzil, various aldehydes, and ammonium acetate as the nitrogen source has been shown to produce trisubstituted imidazoles in excellent yields and short reaction times.

The synthesis of 2,4(5)-diaryl-1H-imidazoles has also been achieved through a highly selective palladium-catalyzed C-2 arylation of 4(5)-aryl-1H-imidazoles, which are themselves prepared via a Suzuki-Miyaura reaction. nih.gov This two-step process allows for the controlled introduction of different aryl groups at the C2 and C4(5) positions.

Reaction TypeCatalystStarting MaterialsProduct ScopeReference
Oxidative C-H FunctionalizationCu(OAc)2·H2Oβ-enamino esters, benzylamineHighly substituted imidazoles
Multicomponent ReactionCuIBenzoin or benzil, aldehydes, ammonium acetate2,4,5-Trisubstituted imidazoles
C-2 ArylationPd(OAc)2/CuI4(5)-Aryl-1H-imidazoles, aryl halides2,4(5)-Diaryl-1H-imidazoles nih.gov

Metal-Free Catalysis

The synthesis of substituted imidazoles, including analogs of this compound, has increasingly moved towards metal-free catalytic systems to avoid the cost, toxicity, and environmental impact associated with metal catalysts. acs.org These methods often rely on the use of organocatalysts or are promoted by simple acids or bases.

One prominent metal-free approach involves the one-pot, four-component synthesis of 1,2,4-trisubstituted-1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Another efficient, metal-free multicomponent reaction utilizes benzoic acid to catalyze the reaction between vinyl azides, aromatic aldehydes, and aromatic amines, yielding 1,2,5-trisubstituted imidazoles without generating toxic waste. organic-chemistry.org

Acid-promoted multicomponent reactions provide an expedient route to tri- and tetrasubstituted imidazoles. acs.org For instance, using pivalic acid with an internal alkyne, an aldehyde, and an aniline (B41778) in a one-pot strategy can produce highly diverse imidazole cores in excellent yields. acs.org Furthermore, a straightforward, base-promoted deaminative coupling of benzylamines with nitriles has been reported for the one-step synthesis of 2,4,5-trisubstituted imidazoles, liberating ammonia as the only byproduct. rsc.org This protocol offers a practical strategy using readily available starting materials. rsc.org

Recent developments have also explored visible-light-mediated, organic-dye-catalyzed dehydrogenative N-insertion, which provides a sustainable and oxidant-free pathway to highly substituted imidazoles. organic-chemistry.org Electrochemical methods represent another frontier, enabling the oxidative tandem cyclization of aryl ketones and benzylamines to afford 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org

Table 1: Examples of Metal-Free Catalytic Systems for Imidazole Synthesis

Catalyst/Promoter Starting Materials Product Type Key Features Reference
Benzoic Acid Vinyl azides, aromatic aldehydes, aromatic amines 1,2,5-Trisubstituted imidazoles Metal-free, no toxic waste organic-chemistry.org
Pivalic Acid Internal alkyne, aldehyde, aniline, NH₄OAc Tri- and tetrasubstituted imidazoles One-pot, high structural diversity acs.org
Base (e.g., t-BuOK) Benzylamines, nitriles 2,4,5-Trisubstituted imidazoles Transition-metal-free, deaminative coupling rsc.org
Organic Dye (Visible Light) Not specified Highly substituted imidazoles Sustainable, metal-free, oxidant-free organic-chemistry.org
Electrochemical Aryl ketones, benzylamines 1,2,4-Trisubstituted imidazoles Metal- and oxidant-free, direct C-N bond formation organic-chemistry.org

Heterogeneous Catalysis and Recyclability

Heterogeneous catalysts are gaining prominence in imidazole synthesis due to their operational simplicity, thermal stability, ease of separation from the reaction mixture, and recyclability, which aligns with the principles of green chemistry. researchgate.net These catalysts are often solid materials that can be easily filtered and reused, reducing waste and cost. researchgate.netmdpi.com

A variety of heterogeneous catalysts have been successfully employed. For instance, a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP) has been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. rsc.org This method proceeds under solvent-free sonication, offering good to excellent yields and allowing the catalyst to be recovered by magnetic separation and reused multiple times without significant loss of activity. rsc.org

Similarly, silica-supported ferric chloride (FeCl₃/SiO₂) has been used as a recyclable heterogeneous catalyst for the synthesis of multisubstituted imidazoles from acetals and benzils. nih.gov This system operates under mild, solvent-free conditions, and the catalyst can be recycled for at least five consecutive cycles while maintaining high potency. nih.gov Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have also been demonstrated as highly efficient heterogeneous catalysts for the condensation of 1,2-diketones with aldehydes and ammonium acetate under solvent-free conditions, offering high yields and easy catalyst recovery. mdpi.com

Other notable examples include:

Copper–zinc supported on Al₂O₃–TiO₂ : Used for the oxidative synthesis of 1,2,4-triazole (B32235) derivatives using air as a green oxidant, demonstrating recyclability. rsc.org

A novel starch/graphene oxide nanocomposite : Employed for the rapid, solvent-free synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net

Cerium phosphate (B84403) (CeP₂O₇) : A novel catalyst synthesized via co-precipitation, showing high efficiency and reusability in the green synthesis of imidazole derivatives. researchgate.net

Table 2: Performance and Reusability of Heterogeneous Catalysts in Imidazole Synthesis

Catalyst Reaction Conditions Product Type Initial Yield Yield after Reuse (Cycles) Reference
LADES@MNP Solvent-free, sonication 2,4,5-Trisubstituted imidazoles Good to Excellent No significant loss (5 cycles) rsc.org
FeCl₃/SiO₂ Solvent-free, mild heat Multisubstituted imidazoles 93% 89% (5 cycles) nih.gov
MIL-101(Cr) Solvent-free, 120 °C 2,4,5-Trisubstituted imidazoles High Slight loss (5 cycles) mdpi.com
CeP₂O₇ Not specified Imidazole derivatives High No degradation (5 cycles) researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often milder reaction conditions. benthamdirect.comresearchgate.net This technology has been effectively applied to the synthesis of substituted imidazoles, including frameworks related to this compound.

The microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles is commonly achieved through the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. researchgate.net Various catalysts can be employed in these reactions. For example, cupric chloride (CuCl₂·2H₂O) has been used as an inexpensive and effective catalyst under solvent-free microwave conditions, leading to excellent yields and high product purity with a simple work-up.

In another approach, acidic alumina (B75360) impregnated with ammonium acetate serves as a solid support and reagent source for the solvent-free, microwave-assisted synthesis of 2,4,5-substituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.net The use of microwave heating in conjunction with green solvents like ethanol further enhances the eco-friendliness of the protocol. nih.gov A comparative study highlighted that microwave-assisted synthesis of tri-substituted imidazoles resulted in greater yields in minimal time compared to conventional heating methods. benthamdirect.com Optimization studies have been conducted to determine the ideal microwave power and irradiation time to maximize product yields, making the process highly efficient. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoles

Method Catalyst/Support Reaction Time Yield Key Advantage Reference
Conventional p-Toluenesulfonic acid 36 hours 30% N/A nih.gov
Microwave p-Toluenesulfonic acid 15-25 minutes 46-80% Drastically reduced reaction time, higher yield nih.gov
Conventional Glacial Acetic Acid 5 hours 65% Standard laboratory procedure
Microwave Cupric Chloride 12 minutes 92% Rapid, high yield, solvent-free
Microwave Acidic Alumina Not specified Excellent Solvent-free, solid support researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is a driving force in the development of modern synthetic methodologies for imidazole derivatives. researchgate.net The focus is on minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. youtube.comyoutube.com

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green synthesis. This approach eliminates solvent-related waste, reduces environmental impact, and can simplify product purification. rsc.orgresearchgate.net Many of the aforementioned catalytic systems for imidazole synthesis have been successfully adapted to solvent-free protocols.

For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved by heating a mixture of a dicarbonyl compound, an aldehyde, and ammonium acetate without any solvent, often facilitated by a catalyst. organic-chemistry.org Catalysts such as Brønsted acidic ionic liquids, researchgate.net magnetic nanoparticles (LADES@MNP), rsc.org and pyridine-2-carboxylic acid have proven effective under these conditions, offering excellent yields in shorter reaction times. researchgate.net Microwave-assisted synthesis is particularly well-suited for solvent-free reactions, as the direct energy transfer to the reactants can promote the reaction efficiently without the need for a solvent medium.

Eco-Friendly Solvents (e.g., Ethanol, Water)

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options like water or ethanol. nih.gov Water is non-toxic, inexpensive, and readily available, making it an ideal green solvent. researchgate.netnih.gov The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been successfully performed in water under reflux, using a surfactant-type catalyst like p-dodecylbenzenesulfonic acid to facilitate the reaction in the aqueous medium. researchgate.net

Ethanol is another preferred green solvent, often derived from renewable resources. It has been used effectively in the microwave-assisted synthesis of novel imidazole derivatives, contributing to a greener protocol. nih.gov The recrystallization of imidazole products from ethanol is also a common practice, further highlighting its utility as a relatively safe and effective solvent in these synthetic schemes. asianpubs.org

Mechanistic Investigations of Imidazole Formation Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of synthetic methods. The most common route to 2,4,5-trisubstituted imidazoles, the Debus-Radziszewski reaction, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium acetate).

The generally accepted mechanism proceeds as follows:

The aldehyde reacts with ammonia to form a diimine intermediate.

Separately, the 1,2-dicarbonyl compound (e.g., benzil) condenses with ammonia to form a diamine or an amino-ketone intermediate.

These intermediates then undergo a cyclization and subsequent dehydration/oxidation to form the aromatic imidazole ring. researchgate.net

Computational studies have also shed light on the formation of the imidazole ring from glyoxal and nitrogen-containing species, indicating that the process involves multiple dehydration steps and is favorable under moderate to low relative humidity conditions. acs.org In syntheses involving heterogeneous catalysts, the catalyst's role is often to act as a Lewis acid, activating the carbonyl groups of the aldehyde and the dicarbonyl compound, thereby facilitating the condensation and cyclization steps. researchgate.net Investigations into the cyclization reactions to form fused imidazole systems, such as imidazo-1,4-oxazinones, have involved the isolation of intermediate products to elucidate the reaction pathway under different conditions. nih.gov

Regioselectivity and Functional Group Compatibility in Synthetic Strategies

Regioselectivity and functional group compatibility are critical considerations in the synthesis of complex substituted imidazoles. The substitution pattern on the final imidazole ring is often determined by the specific synthetic route employed and the nature of the starting materials.

Regioselectivity:

The regioselective synthesis of substituted imidazoles is a well-explored area, with various strategies developed to control the placement of substituents. rsc.org In multi-component reactions, the final substitution pattern is dictated by the connectivity of the reactants. For example, in the synthesis of 1,2,4-trisubstituted imidazoles from amidines and phenacyl bromides, the reaction proceeds via monoalkylation of the free amidine followed by cyclization, leading exclusively to one regioisomer. tandfonline.comtandfonline.com The structure of this product can be confirmed by advanced spectroscopic techniques like 2D NMR and single-crystal X-ray analysis. tandfonline.comtandfonline.com

The N-alkylation of unsymmetrically substituted imidazoles can also lead to regioisomers. The regioselectivity of this process can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of directing groups on the imidazole ring. acs.org For instance, the use of a sulfamoyl group at the N1 position can direct alkylation to a specific nitrogen atom, allowing for the divergent synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. acs.org Isomerization between different regioisomers can sometimes be controlled by reaction conditions, such as temperature and the presence of catalysts. acs.org

Functional Group Compatibility:

Modern synthetic methods for imidazoles often exhibit a high degree of functional group tolerance, allowing for the preparation of a diverse range of derivatives. Many protocols are compatible with both electron-donating and electron-withdrawing groups on aromatic rings of the precursors. For example, the ruthenium-catalyzed borrowing hydrogen protocol for the synthesis of NH-imidazoles is tolerant of aryl and heteroaryl functional groups. rsc.org Similarly, copper-catalyzed methods for the synthesis of 1,2,4-trisubstituted imidazoles tolerate aromatic and heteroaromatic functionalities. rsc.org

However, the presence of certain functional groups can influence the reaction outcome. For instance, in the base-mediated domino reaction of amidines with phenacyl bromides, electron-donating groups on the phenacyl bromide facilitate subsequent N-alkylation, whereas a strong electron-withdrawing group like a nitro group can inhibit it. tandfonline.comtandfonline.com Some methods are specifically designed to be tolerant of sensitive functional groups like esters and sulfones. rsc.org The choice of catalyst and reaction conditions is crucial for ensuring the survival of such functional groups during the synthesis.

The table below summarizes various synthetic strategies for substituted imidazoles and highlights their regioselectivity and functional group tolerance.

Synthetic Strategy Typical Reactants Regioselectivity Functional Group Tolerance Reference
Four-Component Reaction1,2-Dicarbonyl, Aldehyde, Amine, Ammonium AcetateHigh, determined by reactantsGood for various aryl substituents nih.gov
Amidine and α-Haloketone ReactionAmidine, Phenacyl BromideHigh, leads to 1,2,4-trisubstituted imidazolesSensitive to electronic effects of substituents tandfonline.comtandfonline.com
N-Alkylation of ImidazolesSubstituted Imidazole, Alkyl HalideCan lead to regioisomers, controllable with directing groupsGenerally good, depends on the stability of the functional group to the base acs.org
Ruthenium-Catalyzed Borrowing HydrogenBenzylic Alcohol, 1,2-Diketone, Ammonium AcetateRegioselective for C2, C4, and C5 substitutionTolerant of aryl and heteroaryl groups rsc.org
Copper-Catalyzed Enone C-C Bond CleavageEnones, AminesRegioselective for 1,2,4-trisubstituted imidazolesTolerant of aromatic and heteroaromatic groups rsc.org

Based on a comprehensive review of the available scientific literature, it has been determined that specific experimental data for the chemical compound This compound is not present in the searched sources.

The provided search results contain detailed structural information for numerous related imidazole derivatives. However, these compounds differ in the position of the chlorine atom, which is typically found on one of the phenyl rings (for example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole or 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) rather than directly on the imidazole ring at the 5-position. rasayanjournal.co.innih.govrsc.orgrsc.orgrsc.orgsigmaaldrich.comnih.gov Other results describe even more complex derivatives with additional functional groups or different substitution patterns. nih.govresearchgate.netresearchgate.netnih.gov

Due to the strict requirement to focus solely on This compound and the absence of specific spectroscopic and crystallographic data for this particular isomer in the reviewed literature, it is not possible to generate the requested scientific article with the specified level of detail and accuracy. Providing an analysis based on related but structurally distinct compounds would not meet the scientific and specific requirements of the request.

Therefore, the detailed structural elucidation for this compound across the requested analytical techniques (NMR, IR, Mass Spectrometry, and X-ray Crystallography) cannot be provided.

X-ray Crystallographic Investigations

Single Crystal X-ray Diffraction Data Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is then processed to solve and refine the crystal structure.

The analysis of the collected data would confirm the molecular structure, including the connectivity of the atoms and the location of the chloro, phenyl, and imidazole moieties. This technique provides the foundational data from which all other solid-state characteristics, such as bond lengths, bond angles, and torsion angles, are derived. For instance, in related structures like 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the geometric parameters are found to be within normal ranges. nih.gov

Molecular Conformation and Geometry within the Crystal Lattice

The conformation of this compound in the solid state is dictated by the spatial arrangement of its constituent rings. The imidazole core is expected to be largely planar. However, the two phenyl groups and the chloro-substituent will adopt specific orientations to minimize steric hindrance and optimize packing efficiency.

The key parameters defining the molecular conformation are the dihedral angles between the imidazole ring and the attached phenyl rings. In analogous compounds, these angles vary significantly. For example, in one derivative, the two phenyl rings and a 2-(4-chlorophenyl) group make dihedral angles of 30.03 (11)°, 67.49 (12)°, and 41.56 (11)° with the imidazole ring. nih.govnih.gov In another case with two independent molecules in the asymmetric unit, these angles differ between the molecules, highlighting the influence of the crystal packing on molecular conformation. nih.gov For this compound, the specific dihedral angles would be a critical output of the SCXRD analysis.

Analysis of Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the material's physical properties.

Given the presence of the N-H group in the imidazole ring (a hydrogen bond donor) and the nitrogen atom at position 3 (a hydrogen bond acceptor), N-H⋯N hydrogen bonds are expected to be a prominent feature in the crystal structure of this compound, potentially forming chains or dimers. researchgate.net Additionally, weaker C-H⋯N interactions, where a hydrogen atom from a phenyl ring interacts with the imidazole nitrogen, are also plausible. mdpi.com In related structures, various hydrogen bonds like O-H⋯N and C-H⋯O are observed when additional functional groups are present. nih.govresearchgate.net

The multiple phenyl rings in the molecule make it a prime candidate for π-π stacking and C-H⋯π interactions.

C-H⋯π Interactions: These are common interactions where a C-H bond from one molecule points towards the electron-rich π-system of a phenyl ring on an adjacent molecule. These interactions play a significant role in stabilizing the three-dimensional crystal packing of many phenyl-substituted imidazole derivatives. nih.govnih.gov

Crystallographic Parameters: Unit Cell Dimensions, Space Group, and Z Value

The crystallographic parameters define the fundamental repeating unit of the crystal. This data is obtained directly from the single crystal X-ray diffraction experiment.

Unit Cell Dimensions: These are the lengths of the three axes (a, b, c) and the angles between them (α, β, γ) that define the unit cell.

Space Group: This describes the symmetry elements present in the crystal lattice.

Z Value: This indicates the number of molecules of the compound contained within a single unit cell.

The table below shows representative crystallographic data for several related chloro-diphenyl-imidazole derivatives to illustrate the type of information that would be generated for this compound.

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) ** β (°) γ (°) **Z Ref.
4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-oneMonoclinicP2₁/c7.7847(7)17.5077(14)19.8332(19)9092.783(8)904 rasayanjournal.co.in
2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazoleMonoclinicP2₁/n10.471(2)9.7798(19)21.682(4)9091.080(4)904 nih.gov
4-Chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxyphenoxy]acetic acid nitrateMonoclinicP2₁/c14.682(5)14.514(5)18.460(5)90128.210(5)904 researchgate.net
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazoleTriclinicP110.2102(3)10.3193(4)11.2040(4)83.116(3)86.022(3)66.348(3)2 researchgate.net

This table is provided for illustrative purposes, as specific data for this compound is not available in the provided search results.

Elemental Compositional Verification

The definitive identification and characterization of a novel chemical entity rely on a suite of analytical techniques, among which elemental analysis holds a fundamental role. This method provides critical data on the mass percentages of the constituent elements within a compound, serving as a primary verification of its empirical and molecular formula. For a newly synthesized molecule like this compound, elemental analysis is indispensable for confirming its successful synthesis and purity. This is typically achieved through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition of this compound has been calculated based on its molecular formula, C₁₅H₁₁ClN₂. These calculated values serve as a benchmark against which experimental results are compared. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.

The molecular formula C₁₅H₁₁ClN₂ yields a molecular weight of approximately 266.72 g/mol . Based on this, the theoretical elemental composition has been determined and is presented in the table below.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01115180.16575.20
HydrogenH1.0081111.0884.63
ChlorineCl35.453135.45314.80
NitrogenN14.007228.01411.69
Total 254.72 100.00

Note: The calculated percentages are based on the molecular formula C₁₅H₁₁ClN₂.

The verification of the elemental composition is a critical checkpoint in the synthesis and characterization pipeline, ensuring that the material under investigation corresponds to the target structure before proceeding with more advanced structural and physical characterizations.

Computational Chemistry and Quantum Mechanical Insights into 5 Chloro 2,4 Diphenyl 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like atoms and molecules. nih.govuantwerpen.be It has proven to be a reliable method for predicting molecular geometries, energies, and various reactivity parameters. tandfonline.com Studies on various substituted imidazoles frequently employ DFT calculations to elucidate their characteristics. researchgate.netnih.gov

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This optimized structure represents the most stable conformation of the molecule. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G or 6-311G, are employed to achieve this. tandfonline.comresearchgate.net

The stability of the resulting structure is confirmed when the vibrational frequency calculations yield no imaginary frequencies, indicating a true energy minimum. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-benzyl-2-phenyl-1H-benzimidazole, DFT calculations have been used to predict bond lengths and show how they differ from standard values, indicating effects like bond shortening due to electronic delocalization.

Table 1: Illustrative Optimized Geometrical Parameters for Related Imidazole Derivatives Note: Data for the specific target compound is not available. The following table presents data for analogous compounds to illustrate the type of information gained from geometry optimization.

Parameter 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole 1-benzyl-2-phenyl-1H-benzimidazole (Derivative A1)
Bond Length (Å)
C=N (imidazole ring) 1.307 1.396
C-N (imidazole ring) 1.4163 1.391

| Reference | researchgate.net | |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity and lower stability. wikipedia.org This gap is also fundamental in predicting the electronic absorption spectra of a molecule, as the HOMO→LUMO transition is often the lowest energy electronic excitation. msu.edu

For various imidazole derivatives, DFT calculations are used to determine the energies of these orbitals. For example, in a study of two imidazole derivatives, the HOMO-LUMO gap was calculated to understand their reactivity. uantwerpen.be The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Illustrative HOMO-LUMO Data for Related Imidazole Derivatives Note: Data for the specific target compound is not available. The following table presents data for analogous compounds.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (B1210297) (MPDIA) -5.73 -1.16 4.57 uantwerpen.be

The electronic structure analysis also provides insights into intramolecular charge transfer (ICT). nih.gov In push-pull systems, where electron-donating groups (D) and electron-accepting groups (A) are connected by a π-conjugated system, excitation can lead to a significant transfer of electron density from the donor to the acceptor. The imidazole ring itself can act as a π-conjugated bridge. nih.gov

The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. The HOMO-LUMO transition, therefore, represents the charge transfer process. tandfonline.com In the case of 5-chloro-2,4-diphenyl-1H-imidazole, the phenyl groups and the chloro substituent significantly influence the electron distribution. The chlorine atom, being electronegative, acts as an electron-withdrawing group, influencing the charge distribution across the imidazole core and the phenyl rings. Computational studies on related compounds have confirmed clear intramolecular charge transfer, which is crucial for properties like nonlinear optics. nih.gov

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. scirp.org A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Softness (S): The reciprocal of hardness (S = 1/η). Higher softness corresponds to higher reactivity. scirp.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. scirp.org

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). scirp.org

These descriptors provide a quantitative scale for the reactivity and stability of molecules, which is essential for predicting their behavior in chemical reactions. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for a Related Imidazole Derivative (MPDIA) Note: The following table presents data for an analogous compound to illustrate the application of these descriptors.

Descriptor Formula Calculated Value (eV) Reference
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -3.445 uantwerpen.be
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.285 uantwerpen.be
Softness (S) 1 / η 0.437 uantwerpen.be
Electronegativity (χ) 3.445 uantwerpen.be

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. It provides a localized, "chemist's-eye" view of the electron density distribution within a molecule.

NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital, which contributes to the stabilization of the molecule.

For imidazole derivatives, NBO analysis can reveal key interactions, such as the delocalization of π-electrons from the phenyl rings into the imidazole core or the hyperconjugative effects involving the substituents. For instance, the interaction between a lone pair (LP) orbital on a nitrogen atom and an antibonding π* orbital of a C=C bond within a phenyl ring (LP(N) → π*(C=C)) would be a significant stabilizing interaction. These analyses confirm the charge transfer pathways and delocalization patterns suggested by FMO analysis. uantwerpen.be

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the electronic distribution within a molecule and for predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions. orientjchem.orgtandfonline.com In computational chemistry, MEP analysis helps in identifying sites for intermolecular interactions, particularly in the study of biological recognition processes and chemical reactivity. dntb.gov.ua

For this compound, the MEP map is expected to reveal distinct regions of varying potential. The color-coded map typically uses red to indicate regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue for the most positive potential (electron-poor, susceptible to nucleophilic attack), with intermediate potentials represented by green and yellow. dntb.gov.ua

The nitrogen atoms of the imidazole ring are anticipated to be primary centers of negative potential due to the presence of lone-pair electrons. orientjchem.org The electronegative chlorine atom attached to the C5 position of the imidazole ring would also contribute significantly to a negative potential region. Conversely, the most positive potential is expected to be localized on the hydrogen atom attached to the N1 nitrogen of the imidazole ring, making it the primary site for deprotonation and a hydrogen-bond donor. orientjchem.org The phenyl rings would exhibit regions of moderately negative potential above and below the plane of the rings, associated with the π-electron cloud.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
Molecular RegionPredicted PotentialColor CodeInferred Reactivity
Imidazole N-H groupMost PositiveBlueElectrophilic site, Hydrogen-bond donor
Imidazole Nitrogen Atoms (lone pairs)NegativeRed/YellowNucleophilic sites, Hydrogen-bond acceptor
Chlorine AtomNegativeRed/YellowNucleophilic site
Phenyl Rings (π-system)Slightly NegativeGreen/YellowSite for π-π stacking interactions

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic absorption spectra. nih.gov It is widely employed to predict the UV-Vis absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govppor.az This method is valuable for understanding the electronic transitions that occur when a molecule absorbs light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its extensive π-conjugated system, which includes the imidazole core and the two phenyl substituents. These transitions are typically of the π→π* type. researchgate.net TD-DFT calculations, often performed with functionals like B3LYP, can provide theoretical absorption data that complements experimental findings. ppor.azresearchgate.net

For a structurally similar compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, experimental UV-Vis analysis revealed absorption peaks around 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net It is reasonable to infer that this compound would exhibit absorption bands in a similar region of the UV-Vis spectrum. The electronic transitions would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are delocalized across the diphenyl-imidazole framework. The precise λmax values would be influenced by the solvent environment, a phenomenon that can also be modeled computationally. acs.org

Table 2: Illustrative TD-DFT Predicted UV-Vis Absorption Data for this compound (based on analogous systems)
TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~350-410> 0.1HOMO → LUMO (π→π)
S0 → S2~300-340> 0.1HOMO-1 → LUMO (π→π)

Influence of Substitution Patterns on Electronic and Structural Characteristics

The electronic and structural properties of the imidazole core are significantly modulated by its substituents. In this compound, the phenyl groups at positions C2 and C4 and the chloro group at C5 each play a distinct role.

The phenyl rings are not coplanar with the central imidazole ring. In a similar structure, 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the two phenyl rings are twisted with respect to the imidazole plane at angles of 43.95° and 36.53°. nih.gov This twisting is a common feature in such multi-ring systems and arises from steric hindrance between the rings. This non-planar conformation affects the extent of π-conjugation and, consequently, the electronic properties like the HOMO-LUMO energy gap.

The chlorine atom at the C5 position acts as an electron-withdrawing group through induction, while also being a weak π-donor due to its lone pairs. This substitution influences the electron density distribution on the imidazole ring, affecting its basicity and reactivity. Studies on other chloro-substituted heterocyclic systems have shown that such substitutions can impact electrochemical and optical properties. The presence of a chlorine atom can also introduce the possibility of halogen bonding, a specific type of non-covalent interaction.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This method is based on the electron density (ρ) and its gradient. Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by ρ reveals the nature of these interactions.

For this compound, an RDG analysis would be expected to highlight several types of non-covalent interactions that stabilize the molecular conformation and its packing in the solid state:

Van der Waals Interactions: These would appear as large, diffuse green-colored isosurfaces, particularly between the phenyl rings, indicating delocalized dispersion forces.

Hydrogen Bonds: A strong N-H···N intermolecular hydrogen bond would be represented by a small, disc-shaped isosurface colored blue, indicating a strong, attractive interaction. Weaker C-H···π or C-H···Cl interactions might also be present, appearing as greenish-blue discs.

Steric Repulsion: Red-colored isosurfaces would indicate regions of steric clash, likely within the bays between the twisted phenyl rings.

This analysis provides a detailed picture of the bonding and spatial arrangement, complementing the insights gained from MEP and structural data.

Table 3: Expected Non-Covalent Interactions (NCIs) in this compound from RDG Analysis
Interaction TypeSign(λ₂)ρIsosurface ColorInvolved Groups
Hydrogen BondLarge, negativeBlueN-H ··· N (intermolecular)
Van der WaalsNear zeroGreenPhenyl-Phenyl stacking
Steric RepulsionLarge, positiveRedBetween sterically hindered atoms

Advanced Functionalization and Chemical Reactivity of 5 Chloro 2,4 Diphenyl 1h Imidazole Derivatives

Derivatization Strategies and Synthetic Transformations

The functionalization of the 5-chloro-2,4-diphenyl-1H-imidazole core primarily targets the nitrogen atoms of the imidazole (B134444) ring. The presence of a proton on the N1 nitrogen provides a reactive site for various synthetic transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

A principal derivatization strategy is the N-alkylation of the imidazole ring. This reaction typically proceeds by deprotonating the N-H group with a suitable base, followed by nucleophilic attack on an alkyl halide. A common procedure involves reacting the imidazole derivative with an electrophile like ethyl chloroacetate (B1199739) in a dry solvent such as acetone, often in the presence of a base like potassium carbonate to neutralize the acid formed. This process yields an N-substituted ester, which can be further transformed. For instance, the resulting ester can be converted into a hydrazide by treatment with hydrazine (B178648) hydrate, creating a versatile intermediate for synthesizing a wide array of new derivatives, such as thiosemicarbazides.

Another key transformation involves creating precursor molecules that can be cyclized to form the imidazole ring itself. Multi-component reactions, often variations of the Debus-Radziszewski synthesis, are widely employed for constructing highly substituted imidazoles. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). By choosing appropriately substituted starting materials, a wide variety of imidazole derivatives can be accessed.

Further derivatization can be achieved through reactions involving the substituents. For example, the phenyl rings can undergo electrophilic substitution reactions, although the specific conditions would need to account for the electronic influence of the imidazole core.

Table 1: Representative Derivatization Reactions for Imidazole Cores

Reaction TypeReagents & ConditionsResulting Functional GroupReference
N-Alkylation Ethyl chloroacetate, K₂CO₃, Dry Acetone, Reflux-CH₂COOC₂H₅ at N1
Hydrazide Formation Hydrazine hydrate, Ethanol (B145695), Reflux-CH₂CONHNH₂ at N1
Thiosemicarbazide Synthesis Phenylisothiocyanate derivative, RefluxN-substituted thiosemicarbazide
Thiolation & S-Alkylation 1. Thiourea, DMF, 150°C2. Benzyl bromide, Ethanol, Reflux2-Thioimidazole followed by S-alkylation

Exploration of Substituent Effects on Chemical Behavior and Reactivity

The chemical personality of this compound is shaped by the interplay of its three key substituents: the chloro group at position C5 and the two phenyl groups at C2 and C4.

Electronic Effects: The chlorine atom at the C5 position exerts a powerful electron-withdrawing effect through induction. This effect significantly influences the electron density distribution across the imidazole ring.

Acidity and Basicity: The inductive pull of chlorine increases the acidity of the N1 proton, making it more readily removed by a base compared to an unsubstituted imidazole. Concurrently, it reduces the electron density and Lewis basicity of the 'pyridinic' nitrogen at the N3 position, which is the primary site for coordination with metal ions. vulcanchem.com

Reactivity: The deactivation of the ring by the chloro group makes it less susceptible to electrophilic attack. Conversely, the polarization it induces can influence the regioselectivity of nucleophilic reactions.

Steric Effects: The phenyl groups at positions C2 and C4 are bulky and impose significant steric constraints.

Conformation: The steric hindrance between the phenyl groups and the imidazole ring prevents the molecule from adopting a planar conformation. Instead, the phenyl rings are twisted out of the plane of the central imidazole ring. In analogous structures, such as 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angles between the imidazole ring and the attached phenyl groups are significant, measuring approximately 30° and 67°. This twisted geometry minimizes steric strain and is a defining structural feature that impacts crystal packing and the accessibility of reactive sites.

Reactivity: The steric bulk of the phenyl rings can shield the imidazole core, potentially hindering the approach of reactants or limiting the coordination sphere around a metal center.

The combination of these effects results in a molecule with reduced basicity, enhanced N-H acidity, and a sterically hindered yet conformationally defined structure, all of which are critical factors in its subsequent chemical transformations and applications.

Formation of Imidazole-Based Metal Complexes

The ability of imidazole and its derivatives to act as ligands for a vast range of metal ions is a cornerstone of their utility in coordination chemistry. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can readily form coordinate bonds with metal centers, leading to the formation of stable metal complexes.

For N1-unsubstituted imidazoles like this compound, coordination to a metal ion occurs almost exclusively through the lone pair of the sp²-hybridized nitrogen atom at the N3 position . This "pyridinic" nitrogen acts as a σ-donor, forming a coordinate covalent bond with the metal center.

The properties of this compound as a ligand are directly influenced by its substituents:

Lewis Basicity: The electron-withdrawing C5-chloro group reduces the electron density on the N3 donor atom, diminishing the ligand's Lewis basicity. This may result in weaker coordination bonds compared to non-chlorinated imidazole ligands.

These features allow the ligand to form complexes with various geometries, including octahedral, square planar, and trigonal bipyramidal, depending on the metal ion and reaction conditions.

A suite of spectroscopic and analytical techniques is employed to confirm the formation of metal complexes and to elucidate their structures.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for observing coordination. The formation of a metal-N bond is typically evidenced by a shift in the stretching frequency of the C=N bond within the imidazole ring. Changes in the N-H stretching vibration may also be observed.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand's structure upon complexation. The chemical shifts of the protons and carbons on the imidazole ring and its substituents will change upon coordination to a paramagnetic or diamagnetic metal center.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry (e.g., octahedral vs. tetrahedral). The appearance of new d-d transition bands for transition metal complexes is a key indicator of their formation.

Table 2: Spectroscopic and Structural Analysis of Imidazole-Metal Complexes

TechniqueInformation ObtainedExpected Observations for this compound Complexes
FT-IR Spectroscopy Identification of ligand coordinationShift in C=N and N-H stretching frequencies. Appearance of new low-frequency bands corresponding to Metal-N vibrations.
NMR Spectroscopy Elucidation of ligand structure in solutionChanges in chemical shifts of aromatic and imidazole protons upon coordination. Broadening of signals with paramagnetic metals.
UV-Visible Spectroscopy Determination of electronic transitions and geometryShift in π-π* transitions of the ligand. Appearance of new charge-transfer or d-d transition bands.
X-ray Crystallography Definitive 3D molecular structurePrecise Metal-N bond lengths and angles. Overall coordination geometry (e.g., octahedral, square planar). Intermolecular interactions.

Through these characterization methods, a comprehensive understanding of the structural and electronic properties of metal complexes derived from this compound can be achieved.

Material Science and Chemical Applications of Imidazole Scaffolds

Imidazole (B134444) Derivatives in Functional Materials Development

While various substituted imidazole compounds are investigated for their potential as dyes in applications like dye-sensitized solar cells due to their light-harvesting capabilities, no specific studies concerning the optical properties or energy conversion applications of 5-chloro-2,4-diphenyl-1H-imidazole were identified. Research in this area would typically involve analyzing the absorption and emission spectra of the compound to determine its suitability for such applications.

The electronic behavior of imidazole derivatives is crucial for their use in organic electronics. The arrangement of phenyl and chloro substituents on the imidazole core of this compound would theoretically influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby determining its potential as a hole or electron transport material. A related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was found to be a better hole transporter based on theoretical calculations of its transfer integrals. nih.gov However, equivalent experimental or computational data for this compound is not available.

The porous nature and the presence of nitrogen atoms in the imidazole ring make some of its derivatives suitable for sensing applications. For instance, 2-(4,5-Diphenyl-1H-Imidazole-2-yl)phenol has been fabricated into a humidity sensor. springerprofessional.deresearchgate.net The sensing mechanism often relies on the interaction of water molecules with the imidazole compound, leading to changes in capacitance or resistance. springerprofessional.deresearchgate.net There is no available research on the application of this compound in any sensing technology.

Role of Imidazole in Catalysis

Imidazole and its derivatives can act as N-donor ligands to form stable complexes with various transition metals, which can then be utilized as catalysts in a range of organic transformations. The electronic and steric properties of the substituents on the imidazole ring play a significant role in the catalytic activity and selectivity of these metal complexes. While studies exist on other chloro- and phenyl-substituted imidazoles as ligands in metal catalysis, no specific examples involving this compound have been reported. researchgate.netmdpi.com

The imidazole moiety itself can function as an organocatalyst due to its ability to act as a Brønsted base or a nucleophilic catalyst. ias.ac.in Its amphoteric nature, possessing both an acidic N-H proton and a basic pyridinic nitrogen, allows it to participate in various catalytic cycles. ias.ac.in There are no documented instances of this compound being employed as an organocatalyst in the reviewed literature.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2,4-diphenyl-1H-imidazole, and what factors influence reaction yields?

Answer: The compound is synthesized via cyclization of N-acylated α-aminonitriles under mild conditions (45°C for 4 hours) . Key parameters include:

  • Reagents : α-Aminonitrile derivatives, polar solvents (e.g., DMF).
  • Purification : Flash chromatography (hexane:CH₂Cl₂:EtOAc = 4:1:1) yields 76% pure product .
  • Critical factors : Reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Lower temperatures may reduce side products but slow reaction kinetics.

Q. How can researchers characterize the structural purity of this compound post-synthesis?

Answer:

  • ¹H NMR : Key peaks include δ 12.88 (broad singlet, NH), 7.36–8.01 ppm (aromatic protons from phenyl groups) .
  • X-ray crystallography : Resolves molecular packing and confirms substituent positions (e.g., disorder in dithiolane rings in related derivatives ).
  • Mass spectrometry : Validates molecular weight (calculated for C₁₅H₁₁ClN₂: 254.06 g/mol).

Advanced Research Questions

Q. What strategies can mitigate side products during synthesis, such as those arising from competing cyclization pathways?

Answer:

  • Catalyst selection : Avoid transition-metal catalysts (e.g., IBX/I₂ in DMSO for related imidazoles) to reduce cost and toxicity .
  • Reaction monitoring : Use TLC or HPLC to detect intermediates (e.g., ketoiodides in IBX-based methods) .
  • Temperature control : Maintain <50°C to suppress decomposition (observed in high-yield protocols ).

Q. How do computational methods aid in predicting synthetic routes for novel imidazole derivatives?

Answer:

  • Retrosynthesis AI : Tools like Template_relevance models (Pistachio, Reaxys) predict feasible routes using databases of known reactions .
  • Example : Nickel-catalyzed addition to nitriles followed by cyclization for hydrazinyl-imidazole derivatives .
  • Validation : Cross-check predicted routes with experimental data (e.g., NMR, crystallography) to resolve ambiguities.

Q. How are crystallographic disorders (e.g., in dithiolane rings) addressed in structural studies of imidazole derivatives?

Answer:

  • Disorder modeling : Refine X-ray data using split positions for disordered atoms (occupancy ratios reported in derivatives ).
  • Validation metrics : Check R-factors (<0.04) and mean C–C bond deviations (±0.003 Å) .
  • Complementary techniques : Pair crystallography with DFT calculations to resolve electron density ambiguities.

Q. What methodologies resolve conflicting NMR data reported for imidazole derivatives in literature?

Answer:

  • Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal references (TMS) .
  • Cross-validation : Compare with X-ray structures (e.g., C–H⋯S interactions in derivatives ) or high-resolution mass spectrometry.
  • Replication : Repeat synthesis under varying conditions (pH, temperature) to isolate solvent- or temperature-dependent shifts.

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